(4-Nitrophenyl)sulfinyl acetic acid methyl ester
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Overview
Description
(4-Nitrophenyl)sulfinyl acetic acid methyl ester is an organic compound that features a sulfinyl group attached to an acetic acid methyl ester moiety, with a 4-nitrophenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)sulfinyl acetic acid methyl ester typically involves the reaction of 4-nitrobenzene sulfinyl chloride with methyl acetoacetate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfinyl ester linkage. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)sulfinyl acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: (4-Nitrophenyl)sulfonyl acetic acid methyl ester.
Reduction: (4-Aminophenyl)sulfinyl acetic acid methyl ester.
Substitution: Derivatives with different substituents replacing the methoxy group.
Scientific Research Applications
Chemistry
In organic synthesis, (4-Nitrophenyl)sulfinyl acetic acid methyl ester is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound serves as a precursor for the synthesis of drugs with potential therapeutic benefits. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry
The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)sulfinyl acetic acid methyl ester involves its interaction with specific molecular targets. The sulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The nitro group can participate in electron transfer processes, affecting the compound’s biological activity. The ester moiety allows for hydrolysis, releasing active intermediates that can interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)sulfonyl acetic acid methyl ester: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(4-Aminophenyl)sulfinyl acetic acid methyl ester: Similar structure but with an amino group instead of a nitro group.
(4-Nitrophenyl)thioacetic acid methyl ester: Similar structure but with a thio group instead of a sulfinyl group.
Uniqueness
(4-Nitrophenyl)sulfinyl acetic acid methyl ester is unique due to the presence of both a nitro group and a sulfinyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
85728-59-2 |
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Molecular Formula |
C9H9NO5S |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
methyl 2-(4-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C9H9NO5S/c1-15-9(11)6-16(14)8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3 |
InChI Key |
RQYLZYRRGRSPNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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